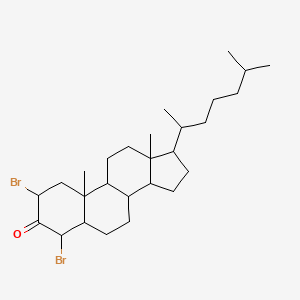
2,4-Dibromocholestan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromocholestan-3-one is a brominated derivative of cholestane, a saturated steroid. This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions and a ketone group at the 3 position on the cholestane backbone. It is a rare and unique chemical that has been used in various research applications due to its distinct structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dibromocholestan-3-one can be synthesized through the bromination of cholesterol. The process involves dissolving cholesterol in absolute ether and then adding a solution of bromine in acetic acid. The reaction mixture is stirred and cooled, resulting in the formation of cholesterol dibromide. This intermediate is then oxidized using reagents such as acid permanganate, chromic acid, or sodium dichromate to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically follows the laboratory procedures mentioned above. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromocholestan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the bromine atoms or reduce the ketone group to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as acid permanganate, chromic acid, and sodium dichromate are commonly used.
Reduction: Zinc dust in the presence of acetic acid is used to reduce the dibromide intermediate.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the bromine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce cholestan-3-one or other reduced forms.
Scientific Research Applications
2,4-Dibromocholestan-3-one has been utilized in several scientific research applications, including:
Chemistry: As a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigating the effects of brominated steroids on biological systems.
Medicine: Exploring potential therapeutic applications and understanding the pharmacokinetics of brominated compounds.
Industry: Used in the development of specialized materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dibromocholestan-3-one involves its interaction with molecular targets and pathways in biological systems. The bromine atoms and the ketone group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
2,4-Dibromocholestan-3-one can be compared with other brominated steroids and cholestane derivatives. Similar compounds include:
Cholestan-3-one: Lacks the bromine atoms and has different reactivity and biological activity.
2,4-Dichlorocholestan-3-one: Contains chlorine atoms instead of bromine, leading to different chemical properties and applications.
5α,6β-Dibromocholestan-3-one: Another brominated derivative with bromine atoms at different positions, resulting in distinct reactivity and uses.
The uniqueness of this compound lies in its specific bromination pattern and the presence of the ketone group, which confer unique chemical and biological properties.
Properties
CAS No. |
76748-84-0 |
|---|---|
Molecular Formula |
C27H44Br2O |
Molecular Weight |
544.4 g/mol |
IUPAC Name |
2,4-dibromo-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44Br2O/c1-16(2)7-6-8-17(3)19-11-12-20-18-9-10-22-24(29)25(30)23(28)15-27(22,5)21(18)13-14-26(19,20)4/h16-24H,6-15H2,1-5H3 |
InChI Key |
QPEUNNHJRQSZCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4Br)Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B15081999.png)
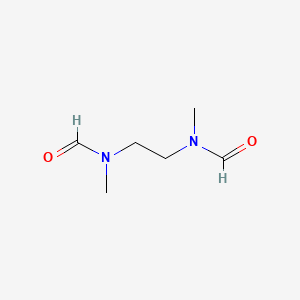
![8-[(2-chlorobenzyl)sulfanyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082023.png)
![ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082025.png)
![3-amino-2-[(2,4-dichlorophenyl)carbonyl]-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B15082034.png)
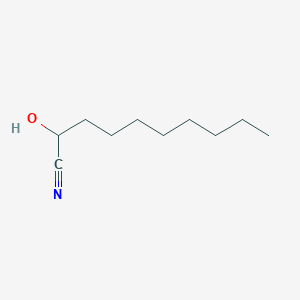

![2-fluoro-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B15082046.png)
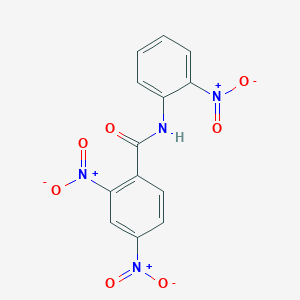
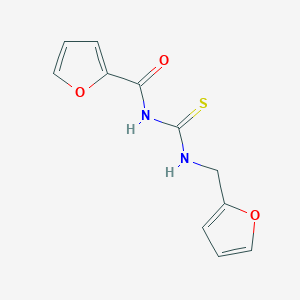
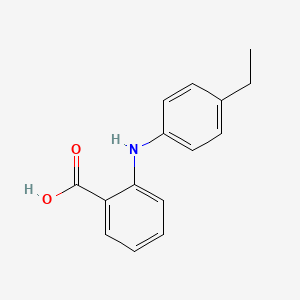
![Diethyl acetamido[(pyridin-2-yl)methyl]propanedioate](/img/structure/B15082072.png)

![4-[4-Amino-3-(trifluoromethyl)benzyl]-2-(trifluoromethyl)phenylamine](/img/structure/B15082094.png)
